6-(1H-Pyrazol-4-yl)piperazin-2-one
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Overview
Description
6-(1H-Pyrazol-4-yl)piperazin-2-one is a heterocyclic compound that contains both a pyrazole and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-4-yl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with piperazine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrazol-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
6-(1H-Pyrazol-4-yl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1H-Pyrazol-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)piperazine: Similar structure but lacks the carbonyl group at the 2-position.
1-(1H-Pyrazol-4-yl)piperidine: Contains a piperidine ring instead of a piperazine ring.
1-(1H-Pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
6-(1H-Pyrazol-4-yl)piperazin-2-one is unique due to the presence of both the pyrazole and piperazine rings, which confer distinct chemical and biological properties. The carbonyl group at the 2-position of the piperazine ring also contributes to its reactivity and potential interactions with biological targets.
Biological Activity
6-(1H-Pyrazol-4-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
- Molecular Formula: C7H10N4O
- CAS Number: 2763750-58-7
- Molecular Weight: 150.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound's structure allows it to modulate the activity of these targets, which can lead to therapeutic effects such as anti-inflammatory, analgesic, and anticancer activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Escherichia coli | 31.25 - 125 μM |
Pseudomonas aeruginosa | 62.5 - 250 μM |
These findings suggest that the compound could be a promising candidate for developing new antibiotics, especially against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers found that derivatives of this compound exhibited potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the inhibition of specific kinases involved in cancer progression, demonstrating selectivity over non-cancerous cells .
Anxiolytic Effects
Recent studies have explored the anxiolytic potential of compounds related to this compound. For instance, derivatives have shown promise in modulating the serotonergic system, leading to reduced anxiety-like behaviors in animal models.
Table 2: Anxiolytic Activity Data
Compound | Anxiolytic Effect (Behavioral Test) |
---|---|
LQFM192 (related derivative) | Significant reduction in anxiety |
Control | Baseline anxiety levels |
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-(1H-pyrazol-4-yl)piperazin-2-one |
InChI |
InChI=1S/C7H10N4O/c12-7-4-8-3-6(11-7)5-1-9-10-2-5/h1-2,6,8H,3-4H2,(H,9,10)(H,11,12) |
InChI Key |
ZOFMIVIXYCWMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CN1)C2=CNN=C2 |
Origin of Product |
United States |
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